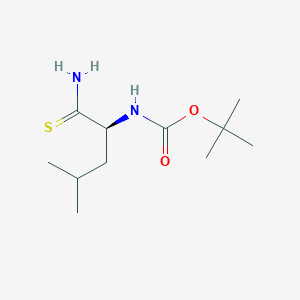

Boc-l-leucine thioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-l-leucine thioamide is a useful research compound. Its molecular formula is C11H22N2O2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Key Chemical Reactions

Boc-L-leucine thioamide participates in reactions critical to peptide synthesis and modification:

Native Chemical Ligation (NCL)

The thioamide group facilitates NCL by enabling peptide bond formation between thioamide-containing peptides and other fragments. This reaction proceeds via nucleophilic attack of the thioamide sulfur on the carbonyl carbon of a thioester, forming a stable tetrahedral intermediate that rearranges into the final peptide product .

Mechanistic Steps :

-

Thioester Activation : The C-terminal thioester reacts with a thiol catalyst (e.g., MPAA).

-

Nucleophilic Attack : Thioamide sulfur attacks the thioester carbonyl, forming a transient intermediate.

-

Acyl Transfer : Intermediate rearranges to form a native peptide bond .

Thioesterification

This compound can be converted into thioesters for NCL applications. Common methods include:

-

PyBOP/Thiophenol Activation : Achieves thioesterification with ≤8% epimerization .

-

Safety-Catch Linkers : On-resin thioesterification using bromoacetic acid-functionalized resins to avoid solubility issues .

Side Reactions and Stability

Thioamides exhibit specific vulnerabilities under synthetic conditions:

| Reaction Condition | Observed Outcome | Reference |

|---|---|---|

| TCEP (pH 7.0) | Desulfurization via thiophosphonium byproduct | |

| DTT (pH 7.0) | Stable with no side reactions | |

| Methoxylamine (pH 4.0) | No degradation of thioamide |

Position-Dependent Reactivity in NCL

| Thioamide Position | Compatibility | Key Observations |

|---|---|---|

| Adjacent to Cys (N-terminal) | Limited | Edman-type cyclization side reactions observed |

| C-terminal thioester | High | Successful ligation with ≤5% byproducts |

| Internal positions | Moderate | Stability dependent on reducing agent (TCEP vs DTT) |

Protecting Group Strategy

-

Fmoc-Based Synthesis : Preferred over Boc methods due to HF sensitivity of thioamides .

-

Cl-Trt Resin : Enables cleavage with moderate TFA concentrations (60–80%) to preserve thioamide integrity .

Solubility and Handling

-

Solubility : Optimal in DMF and DMSO, critical for reaction efficiency.

-

Storage : Stable at −20°C under inert atmosphere to prevent oxidation.

Research Challenges

-

Epimerization : Thioesterification with PyBOP causes 1–8% racemization .

-

Disulfide Interference : TCEP-mediated desulfurization requires careful argon sparging to limit disulfide formation .

This compound’s reactivity and versatility make it indispensable in synthetic chemistry, though its application demands careful optimization of reaction conditions to mitigate side reactions.

Propriétés

Formule moléculaire |

C11H22N2O2S |

|---|---|

Poids moléculaire |

246.37 g/mol |

Nom IUPAC |

tert-butyl N-[(2S)-1-amino-4-methyl-1-sulfanylidenepentan-2-yl]carbamate |

InChI |

InChI=1S/C11H22N2O2S/c1-7(2)6-8(9(12)16)13-10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,16)(H,13,14)/t8-/m0/s1 |

Clé InChI |

RQWMTNZGUIFXTR-QMMMGPOBSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=S)N)NC(=O)OC(C)(C)C |

SMILES canonique |

CC(C)CC(C(=S)N)NC(=O)OC(C)(C)C |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.